6-(Difluoromethoxy)-1H-indazole

JAK Kinase Inhibition Kinase Inhibitor Design Medicinal Chemistry SAR

6-(Difluoromethoxy)-1H-indazole is a critical fluorinated indazole building block for kinase inhibitor programs. Direct comparative data demonstrate up to 4-fold superior JAK1/JAK2 inhibition (Ki = 0.050–0.070 nM) versus the 6-methoxy analog, making it the preferred scaffold for sub-nanomolar potency. Its balanced -OCF₂H lipophilicity (intermediate between -OCH₃ and -OCF₃) enhances membrane permeability and BBB penetration while mitigating off-target risks. Essential for SAR studies, lead optimization, and kinome chemical probe synthesis. Do not substitute with generic 6-substituted indazoles.

Molecular Formula C8H6F2N2O
Molecular Weight 184.146
CAS No. 1315359-33-1
Cat. No. B2664817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1H-indazole
CAS1315359-33-1
Molecular FormulaC8H6F2N2O
Molecular Weight184.146
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)NN=C2
InChIInChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12)
InChIKeyPVYHGIUXZPBCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1): A Fluorinated Indazole Scaffold for Kinase-Targeted Drug Discovery


6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1) is a fluorinated heterocyclic building block within the indazole class, a scaffold broadly utilized in medicinal chemistry due to its favorable properties as a phenol bioisostere . The compound is characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the 1H-indazole core, with a molecular weight of 184.14 g/mol and a purity of ≥95% typically supplied for research use . Its structural features make it a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

Why 6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1) Cannot Be Substituted by Generic Indazole Analogs


Generic substitution of 6-substituted indazole analogs is not advisable due to significant, quantifiable differences in target binding affinity and physicochemical properties that arise from the nature of the 6-position substituent. Direct comparative data show that the 6-(difluoromethoxy) derivative can confer substantially enhanced potency—up to a 4-fold improvement in kinase inhibition—relative to a 6-methoxy analog when evaluated within the same molecular framework and assay conditions [1][2]. Furthermore, the difluoromethoxy group imparts a distinct lipophilicity profile compared to other common substituents (e.g., -OCH₃, -OCF₃, -F, -Cl), directly impacting membrane permeability and metabolic stability, key determinants of in vivo performance that cannot be replicated by non-fluorinated or differently fluorinated analogs [3]. These functional disparities underscore that simple substitution with a different 6-substituted indazole will not yield equivalent biological or pharmacokinetic outcomes, necessitating the use of the specific 6-(difluoromethoxy) variant for structure-activity relationship (SAR) studies and lead optimization.

6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1): Quantitative Differentiation Evidence vs. Key Comparators


4-Fold Enhanced JAK2 Kinase Inhibition vs. 6-Methoxy Analog

In a direct comparative study of kinase inhibition, a derivative incorporating the 6-(difluoromethoxy)-1H-indazole moiety exhibited 4-fold greater potency against JAK2 relative to an otherwise identical molecule containing a 6-methoxy substituent [1][2]. The difluoromethoxy-containing compound demonstrated a Ki of 0.050 nM for JAK2, while the methoxy analog showed a Ki of 0.200 nM under the same recombinant kinase assay conditions. A similar trend was observed for JAK1 inhibition, with Ki values of 0.070 nM and 0.300 nM, respectively.

JAK Kinase Inhibition Kinase Inhibitor Design Medicinal Chemistry SAR

Superior JAK1 Inhibition Relative to 6-Methoxy Analog

Parallel to the JAK2 findings, the 6-(difluoromethoxy)-1H-indazole containing derivative showed a 4.3-fold improvement in JAK1 inhibition (Ki = 0.070 nM) compared to the 6-methoxy analog (Ki = 0.300 nM) [1][2]. This consistent, multi-kinase potency advantage indicates that the -OCF₂H substituent provides a general enhancement in binding affinity for JAK family kinases, which is a critical differentiator for researchers developing pan-JAK or selective JAK inhibitors.

JAK1 Inhibition Selectivity Profiling Drug Discovery

Optimized Lipophilicity Balance for Enhanced Membrane Permeability

The difluoromethoxy (-OCF₂H) group imparts a distinct lipophilicity profile compared to alternative 6-position substituents. It is more lipophilic than a methoxy (-OCH₃) group but less lipophilic than a trifluoromethoxy (-OCF₃) group [1]. This intermediate lipophilicity is crucial for optimizing membrane permeability, including blood-brain barrier penetration, while avoiding the excessive lipophilicity that can lead to high plasma protein binding, poor solubility, and off-target toxicity. The calculated partition coefficient (cLogP) for 6-(difluoromethoxy)-1H-indazole is approximately 1, which supports a favorable balance between aqueous solubility and passive diffusion . In contrast, 6-methoxy-1H-indazole is predicted to be more polar (lower LogP), while 6-(trifluoromethoxy)-1H-indazole is substantially more lipophilic (higher LogP), each presenting distinct ADME challenges.

Physicochemical Properties ADME Optimization Drug Design

Priority Application Scenarios for 6-(Difluoromethoxy)-1H-indazole (CAS 1315359-33-1) Based on Quantitative Evidence


Lead Optimization of Potent JAK Kinase Inhibitors

Utilize 6-(Difluoromethoxy)-1H-indazole as the core scaffold for designing next-generation JAK inhibitors. The demonstrated 4-fold potency advantage over the 6-methoxy analog for both JAK1 and JAK2 inhibition (Ki = 0.050-0.070 nM vs. 0.200-0.300 nM) makes this compound the preferred starting material for achieving sub-nanomolar activity, a critical threshold for clinical candidate advancement [1][2].

Optimization of Pharmacokinetic Properties in CNS-Penetrant Kinase Inhibitors

Incorporate the 6-(Difluoromethoxy)-1H-indazole moiety to fine-tune the lipophilicity profile of kinase inhibitors intended for central nervous system (CNS) targets. The balanced lipophilicity of the -OCF₂H group (intermediate between -OCH₃ and -OCF₃) enhances the potential for achieving both adequate membrane permeability and blood-brain barrier penetration, while mitigating risks associated with high lipophilicity such as poor solubility and off-target effects [3].

Building Block for High-Affinity Indazole-Derived Chemical Probes

Employ 6-(Difluoromethoxy)-1H-indazole as a versatile intermediate for synthesizing selective chemical probes targeting the kinome. The established potency gains observed in JAK family kinases suggest broader applicability for achieving high-affinity interactions with other kinase targets, making it an essential building block for chemical biology and target validation studies [1][2].

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